molecular formula C14H10F3N5 B11476307 Pyridine, 3-[2-[[3-(trifluoromethyl)phenyl]methyl]-2H-1,2,3,4-tetrazol-5-yl]-

Pyridine, 3-[2-[[3-(trifluoromethyl)phenyl]methyl]-2H-1,2,3,4-tetrazol-5-yl]-

Cat. No.: B11476307
M. Wt: 305.26 g/mol
InChI Key: AVKRHJJNTGCKKJ-UHFFFAOYSA-N
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Description

3-(2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-YL)PYRIDINE is a complex organic compound that features a trifluoromethyl group, a tetrazole ring, and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-YL)PYRIDINE typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)benzyl chloride with sodium azide to form the corresponding tetrazole. This intermediate is then reacted with 2-chloropyridine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-YL)PYRIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-(2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2H-1,2,3,4-TETZOL-5-YL)PYRIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-YL)PYRIDINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and tetrazole ring play crucial roles in its activity, influencing its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)phenyl isocyanate
  • 2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl

Uniqueness

Compared to similar compounds, 3-(2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-YL)PYRIDINE stands out due to its unique combination of a trifluoromethyl group, a tetrazole ring, and a pyridine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H10F3N5

Molecular Weight

305.26 g/mol

IUPAC Name

3-[2-[[3-(trifluoromethyl)phenyl]methyl]tetrazol-5-yl]pyridine

InChI

InChI=1S/C14H10F3N5/c15-14(16,17)12-5-1-3-10(7-12)9-22-20-13(19-21-22)11-4-2-6-18-8-11/h1-8H,9H2

InChI Key

AVKRHJJNTGCKKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2N=C(N=N2)C3=CN=CC=C3

Origin of Product

United States

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